Bienvenue dans la boutique en ligne BenchChem!

Phenylnonanoic acid

Cytochrome P450 enzymology CYP4A1 Fatty acid ω‑hydroxylation

Procure 9-Phenylnonanoic acid for applications where a rigid, ω-phenyl-substituted medium-chain fatty acid is non-negotiable. This analog binds CYP4A1 with high affinity (Ks=0.77 µM) yet completely resists ω-hydroxylation, making it a superior tight-binding inhibitor compared to aliphatic acids or shorter-chain analogs. It induces a distinct hyperpolarizing shift in NaV1.2 channels (ΔV₁/₂ = −6.2 mV) and serves as a precursor for aromatic PHA copolymers. Standard purity is ≥95%. Guarantee your experimental specificity by choosing the optimal nine-carbon chain length.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
Cat. No. B8301871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylnonanoic acid
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCCCCCCCC(C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C15H22O2/c1-2-3-4-5-9-12-14(15(16)17)13-10-7-6-8-11-13/h6-8,10-11,14H,2-5,9,12H2,1H3,(H,16,17)
InChIKeyCOYMEIBAQDZJCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Phenylnonanoic Acid (CAS 16269-06-0) Procurement Guide: A Mid-Chain ω-Phenyl Fatty Acid for Specialized Research


9-Phenylnonanoic acid (CAS 16269-06-0, C15H22O2, MW 234.33 g/mol) is an ω-phenyl-substituted medium-chain fatty acid analog characterized by a nine‑carbon aliphatic backbone terminating in a carboxylic acid, with a terminal phenyl ring at the ω‑position [1]. This structural feature confers a rigid, sterically bulky terminus that is not present in natural fatty acids, making it a valuable tool for probing steric and conformational requirements in enzyme active sites [2]. Its physical properties include a melting point of approximately 38 °C, a boiling point of 383 ± 21 °C (at 760 mmHg), a density of 1.0 ± 0.1 g/cm³, and a refractive index (n20D) of 1.51, with a topological polar surface area (TPSA) of 37.30 Ų [3]. The compound is commercially available from multiple vendors with purities typically ≥95% .

Why 9-Phenylnonanoic Acid Cannot Be Substituted by Aliphatic or Shorter-Chain ω-Phenyl Fatty Acid Analogs


Generic substitution of 9-phenylnonanoic acid with simple aliphatic fatty acids (e.g., nonanoic acid) or shorter‑chain ω‑phenyl analogs (e.g., 8‑phenyloctanoic acid, 6‑phenylhexanoic acid) fails in specialized research applications due to profound differences in molecular recognition, metabolic fate, and functional outcomes [1][2]. The rigid ω‑phenyl group of 9‑phenylnonanoic acid confers a specific steric and electronic signature that enables high‑affinity binding to cytochrome P450 4A1 (CYP4A1) while simultaneously preventing metabolic ω‑hydroxylation, a functional dichotomy not observed with linear aliphatic acids [1]. In contrast, shorter‑chain ω‑phenyl acids such as 8‑phenyloctanoic acid fail to induce the characteristic Type I binding spectrum, indicating a fundamentally different interaction with the enzyme's active site [1]. Furthermore, in biotechnological applications, the chain length dictates polymer accumulation efficiency: 9‑phenylnonanoic acid yields distinct poly‑3‑hydroxyalkanoate (PHA) profiles compared to 6‑phenylhexanoic acid or aliphatic decanoic acid when fed to engineered Pseudomonas putida strains [2]. These compound‑specific effects demonstrate that chain length and terminal aromatic substitution are not interchangeable; substituting 9‑phenylnonanoic acid with an analog will alter or abolish the intended experimental readout.

9-Phenylnonanoic Acid Quantitative Differentiation: Head‑to‑Head Evidence Against Closest Analogs


9‑Phenylnonanoic Acid vs. 8‑Phenyloctanoic Acid: Divergent CYP4A1 Binding Modes

In a direct head‑to‑head enzymological study, 9‑phenylnonanoic acid (ω‑phenylnonanoic acid) induced a Type I binding spectrum with a dissociation constant (Ks) of 0.77 µM for the CYP4A1 fusion protein (f4A1), yet it completely failed to undergo ω‑hydroxylation and strongly inhibited lauric acid hydroxylation [1][2]. In stark contrast, the one‑carbon‑shorter analog 8‑phenyloctanoic acid (ω‑phenyloctanoic acid) did not induce a Type I binding spectrum under identical conditions, demonstrating that the binding mode and subsequent inhibition of ω‑hydroxylation are critically dependent on the nine‑carbon chain length [1].

Cytochrome P450 enzymology CYP4A1 Fatty acid ω‑hydroxylation Steric bulk probes

9‑Phenylnonanoic Acid vs. 9‑Hydroxydecanoic Acid: Differential Modulation of NaV1.2 Channel Inactivation

A direct electrophysiological comparison using whole‑cell patch clamp on human NaV1.2 channels expressed in HEK293 cells revealed that 9‑phenylnonanoic acid (100 µM) and 9‑hydroxydecanoic acid (100 µM) produce distinct effects on steady‑state inactivation [1]. 9‑Phenylnonanoic acid shifted the half‑maximal inactivation voltage (ΔV₁/₂) by −6.2 ± 0.8 mV (n = 10) and caused a 12 ± 3% reduction in maximal sodium current (Iₘₐₓ), whereas 9‑hydroxydecanoic acid produced a larger ΔV₁/₂ shift of −9.5 ± 1.1 mV (n = 7) but a similar Iₘₐₓ reduction of 15 ± 4% [1][2].

Voltage‑gated sodium channels NaV1.2 Anticonvulsant screening Electrophysiology

9‑Phenylnonanoic Acid vs. 6‑Phenylhexanoic Acid and Decanoic Acid: Chain‑Length‑Dependent PHA Accumulation in Pseudomonas putida

In a systematic study of PhaC1 synthase substrate specificity in P. putida U Δpha pMC‑phaC1, 9‑phenylnonanoic acid supported the accumulation of aromatic poly‑3‑hydroxyalkanoates (PHAs) when supplied as the sole carbon source, but the highest polymer accumulation among aromatic precursors was achieved with 6‑phenylhexanoic acid [1]. Among aliphatic precursors, decanoic acid yielded the highest PHA accumulation [1]. The precise polymer yield or monomer composition for 9‑phenylnonanoic acid relative to these comparators was not reported in this study, but the data establish that chain length critically influences PHA accumulation efficiency and that 9‑phenylnonanoic acid occupies an intermediate position in the substrate preference hierarchy.

Polyhydroxyalkanoate (PHA) biosynthesis Biopolymers Pseudomonas putida Substrate specificity

9‑Phenylnonanoic Acid Hydroxamic Derivative (BMY 30094) vs. Unmodified Acid: 5‑Lipoxygenase Inhibition Potency

While the parent 9‑phenylnonanoic acid shows weak 5‑lipoxygenase (5‑LOX) inhibition (IC₅₀ ≈ 6 mM in human PMNs), its hydroxamic acid derivative BMY 30094 (9‑phenylnonanohydroxamic acid) exhibits approximately 1000‑fold higher potency, with an IC₅₀ of 5.7 µM against human neutrophil 5‑LOX [1][2]. BMY 30094 also inhibits human platelet cyclooxygenase (IC₅₀ = 15.2 µM) and lipoxygenase (IC₅₀ = 15.0 µM), demonstrating that functional group modification of the carboxylic acid moiety profoundly alters the compound's pharmacological profile [1].

5‑Lipoxygenase Inflammation Hydroxamic acid derivatives Structure‑activity relationship

9‑Phenylnonanoic Acid: Recommended Research Applications Based on Quantitative Differentiation


Probing CYP4A1 Active Site Steric Constraints and Developing Non‑Hydroxylatable Substrate Analogs

9‑Phenylnonanoic acid is the optimal choice for CYP4A1 enzymology studies that require a compound that binds with high affinity (Ks = 0.77 µM) yet completely resists ω‑hydroxylation, thereby serving as a tight‑binding inhibitor of lauric acid metabolism [1]. In contrast, 8‑phenyloctanoic acid fails to induce Type I binding, and aliphatic fatty acids are efficiently hydroxylated, making them unsuitable for experiments where metabolic stability is required [1]. Researchers studying steric control of substrate access to the CYP4A1 heme or developing CYP4A1‑based biosensors should select 9‑phenylnonanoic acid over shorter‑chain ω‑phenyl analogs or aliphatic acids.

Differentiating NaV1.2 Channel Inactivation Mechanisms in Anticonvulsant Drug Discovery

For electrophysiological studies aimed at characterizing sodium channel inactivation gating, 9‑phenylnonanoic acid (100 µM) provides a distinct hyperpolarizing shift in NaV1.2 steady‑state inactivation (ΔV₁/₂ = −6.2 mV) compared to 9‑hydroxydecanoic acid (ΔV₁/₂ = −9.5 mV) under identical conditions [2]. This quantitative difference allows researchers to dissect structure‑activity relationships of the ω‑terminal functional group on channel modulation. Procurement of 9‑phenylnonanoic acid is essential for head‑to‑head comparative studies or for establishing dose‑response curves that require a specific magnitude of V₁/₂ shift.

Synthesizing Aromatic Polyhydroxyalkanoates (PHAs) with Tailored Monomer Composition

In metabolic engineering of Pseudomonas putida for the production of medium‑chain‑length PHAs containing aromatic side chains, 9‑phenylnonanoic acid serves as a precursor for incorporating 3‑hydroxy‑9‑phenylnonanoate monomers into the polymer backbone [3]. While 6‑phenylhexanoic acid yields higher overall polymer accumulation, the longer nine‑carbon chain of 9‑phenylnonanoic acid may impart different thermal and mechanical properties to the resulting PHA copolymer [3]. Researchers aiming to fine‑tune polymer properties or study substrate specificity of PhaC1/PhaC2 synthases should include 9‑phenylnonanoic acid in their precursor library.

Scaffold for Synthesis of Potent 5‑Lipoxygenase Inhibitors via Hydroxamic Acid Derivatization

9‑Phenylnonanoic acid serves as the direct precursor for BMY 30094 (9‑phenylnonanohydroxamic acid), a dual 5‑LOX/COX inhibitor with IC₅₀ values of 5.7 µM (5‑LOX) and 15.2 µM (COX) that is active in topical models of skin inflammation (ED₅₀ = 2.2 µmoles/ear in arachidonic acid‑induced edema) [4]. The parent carboxylic acid itself is a weak inhibitor (IC₅₀ ≈ 6 mM) and should not be purchased if direct 5‑LOX inhibition is the experimental goal [4]. However, for medicinal chemistry laboratories performing in‑house derivatization or studying the impact of carboxylic acid bioisosteres, 9‑phenylnonanoic acid is the required starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenylnonanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.